rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a chiral compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves several steps. One common method includes the bromination of 2-methoxy-2,3-dihydro-1H-inden-1-amine followed by the resolution of the racemic mixture to obtain the desired stereoisomer. Industrial production methods may involve the use of catalytic asymmetric synthesis to achieve higher yields and enantiomeric purity .
Chemical Reactions Analysis
rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The compound’s bromine and methoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can be compared with other similar compounds such as:
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis These compounds share similar structural features but differ in their substituents and stereochemistry, which can lead to different reactivity and applications .
Properties
CAS No. |
2740592-35-0 |
---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
0 |
Origin of Product |
United States |
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